molecular formula C21H18N2O3 B238779 N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide

N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide

Cat. No. B238779
M. Wt: 346.4 g/mol
InChI Key: CWJAJWBZUPAKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide, also known as PAC-1, is a small molecule that has shown promising results in cancer research. It was first synthesized in 2005 by researchers at the University of Illinois at Urbana-Champaign. Since then, it has been studied extensively for its potential use as an anti-cancer drug.

Mechanism Of Action

The exact mechanism of action of N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide is not fully understood. However, it has been shown to activate procaspase-3, a precursor to an enzyme that plays a key role in apoptosis. This activation leads to the initiation of the apoptotic pathway, ultimately resulting in cancer cell death.

Biochemical And Physiological Effects

N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide has been shown to have several biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately apoptosis. N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide has also been shown to inhibit the activity of the proteasome, a complex of enzymes that plays a key role in protein degradation. This inhibition leads to the accumulation of misfolded proteins, ultimately resulting in cancer cell death.

Advantages And Limitations For Lab Experiments

One advantage of N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide is its ability to induce apoptosis in cancer cells. This makes it a promising candidate for cancer treatment. Another advantage is its ability to sensitize cancer cells to other anti-cancer drugs, making it a potential candidate for combination therapy. One limitation of N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide. One direction is to further investigate its mechanism of action, particularly its interaction with procaspase-3. Another direction is to study its efficacy in animal models of cancer. Additionally, research could focus on developing more soluble forms of N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide for in vivo use. Finally, combination therapy studies with other anti-cancer drugs could be conducted to further explore its potential as a cancer treatment.

Synthesis Methods

The synthesis of N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide involves several steps. The first step is the preparation of 2-phenoxyacetic acid, which is then converted to the corresponding acid chloride. This is then reacted with 3-aminophenol to form the amide intermediate. Finally, the amide intermediate is reacted with 4-aminobenzamide to form N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide.

Scientific Research Applications

N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment. It has been found to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer. N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide has also been shown to sensitize cancer cells to other anti-cancer drugs, making it a potential candidate for combination therapy.

properties

Product Name

N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

N-[3-[(2-phenoxyacetyl)amino]phenyl]benzamide

InChI

InChI=1S/C21H18N2O3/c24-20(15-26-19-12-5-2-6-13-19)22-17-10-7-11-18(14-17)23-21(25)16-8-3-1-4-9-16/h1-14H,15H2,(H,22,24)(H,23,25)

InChI Key

CWJAJWBZUPAKMJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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